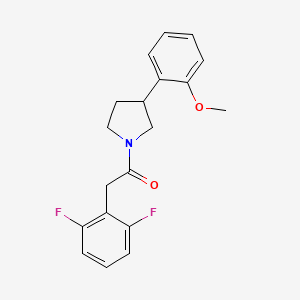![molecular formula C48H54FeP2 B2469191 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron CAS No. 851308-40-2](/img/no-structure.png)
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is a useful research compound. Its molecular formula is C48H54FeP2 and its molecular weight is 748.753. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Complex Polyphosphanes : A study by Feldmann and Weigand (2012) demonstrates the synthesis of complex polyphosphanes, including the efficient one-pot synthesis of unique hexaphosphane and ethylene-bridged bis-isotetraphosphane from related precursors. This showcases the potential of complex polyphosphanes in transition metal chemistry (Feldmann & Weigand, 2012).
Investigations into Reactivity and Structure : Research by Bellow et al. (2015) investigates the reactivity of an iron bis(alkoxide) complex with various aryl azides, demonstrating different reactivity modes. This study highlights the structural diversity and reactivity potential of iron complexes in various chemical reactions (Bellow et al., 2015).
Catalysis and Reaction Mechanisms
Catalytic Activity in Polymerization : Yamamoto et al. (1993) focused on the photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide, demonstrating the role of such compounds in efficient polymer formation at room temperature (Yamamoto et al., 1993).
Application in Asymmetric Hydroamination : Gischig and Togni (2005) explored the use of PdII complexes with tridentate PCP N-Heterocyclic Carbene Ligands in asymmetric hydroamination of cyano olefins. This highlights the application of such complexes in specific, stereoselective organic transformations (Gischig & Togni, 2005).
Metal Complexes and Coordination Chemistry
Nickel and Iron Complexes with Ligands : Speiser, Braunstein, and Saussine (2004) investigated nickel and iron complexes with oxazoline- or pyridine-phosphonite ligands, focusing on their synthesis, structure, and application in catalytic oligomerization of ethylene. This study contributes to understanding the coordination chemistry and catalytic applications of such complexes (Speiser, Braunstein, & Saussine, 2004).
Synthesis and Biological Activities of Metal Complexes : Saini et al. (2016) presented the synthesis and biological activities of salen-based metal complexes, exploring their structural motifs and applications in biological systems. This research provides insights into the potential therapeutic applications of these complexes (Saini et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron involves the reaction of 3,5-dimethylphenylmagnesium bromide with (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride, followed by the addition of cyclopentadiene and iron trichloride. The final product is obtained by the removal of the iron catalyst and purification of the crude product.", "Starting Materials": [ "3,5-dimethylphenylmagnesium bromide", "(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride", "cyclopentadiene", "iron trichloride" ], "Reaction": [ "Step 1: 3,5-dimethylphenylmagnesium bromide is prepared by the reaction of 3,5-dimethylbromobenzene with magnesium in dry ether.", "Step 2: (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride is prepared by the reaction of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethanol with thionyl chloride.", "Step 3: 3,5-dimethylphenylmagnesium bromide is added dropwise to a solution of (1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride in dry ether at -78°C. The reaction mixture is then stirred at room temperature for 2 hours.", "Step 4: Cyclopentadiene is added to the reaction mixture and the temperature is raised to 0°C. The mixture is stirred for 1 hour.", "Step 5: Iron trichloride is added to the reaction mixture and the temperature is raised to 50°C. The mixture is stirred for 4 hours.", "Step 6: The iron catalyst is removed by filtration and the crude product is purified by column chromatography to obtain Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron." ] } | |
Numéro CAS |
851308-40-2 |
Formule moléculaire |
C48H54FeP2 |
Poids moléculaire |
748.753 |
Nom IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C43H44P2.C5H10.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;/t33-,38?,41?;;/m0../s1 |
Clé InChI |
IWQSRCJVJZWHFY-VUHOYTSKSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)
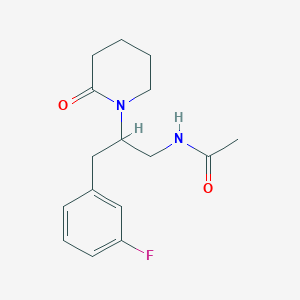
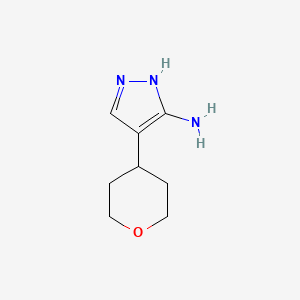
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
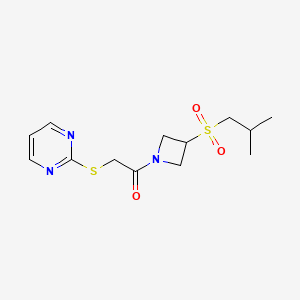

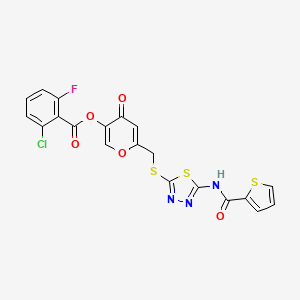
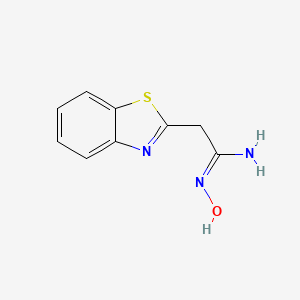
![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
